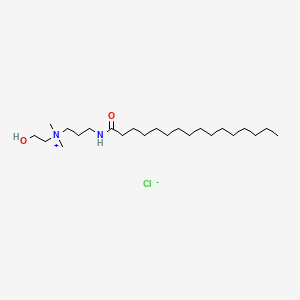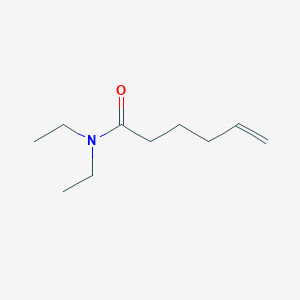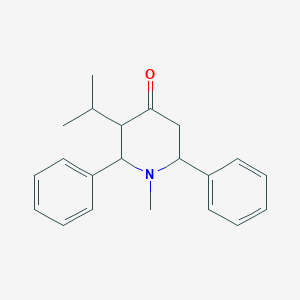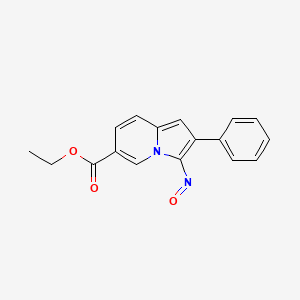![molecular formula C15H19Br2NO2 B14611805 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 58707-04-3](/img/structure/B14611805.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H18Br2N2 This compound is characterized by the presence of two bromine atoms, a cyclohexylmethyl group, and an amino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid typically involves multiple steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Aminomethylation: The brominated benzoic acid is then subjected to aminomethylation. This involves the reaction with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydroxide (NaOH), to introduce the cyclohexylmethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-6-{[(methyl)amino]methyl}benzoic acid: Similar structure but lacks the cyclohexyl group.
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid: Chlorine atoms replace bromine atoms.
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline: Aniline group instead of benzoic acid.
Uniqueness
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group
Eigenschaften
CAS-Nummer |
58707-04-3 |
|---|---|
Molekularformel |
C15H19Br2NO2 |
Molekulargewicht |
405.12 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H19Br2NO2/c16-12-6-11(14(15(19)20)13(17)7-12)9-18-8-10-4-2-1-3-5-10/h6-7,10,18H,1-5,8-9H2,(H,19,20) |
InChI-Schlüssel |
MDHAHSVDRAOSAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)





![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



